molecular formula C9H12BrN B3033017 4-Bromo-2-ethyl-6-methylaniline CAS No. 70598-49-1

4-Bromo-2-ethyl-6-methylaniline

Cat. No.: B3033017
CAS No.: 70598-49-1
M. Wt: 214.1 g/mol
InChI Key: RPWYIXIMJZSTQX-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-6-methylaniline is an organic compound with the molecular formula C9H12BrN. It is a substituted aniline, where the aniline core is modified with a bromine atom at the 4-position, an ethyl group at the 2-position, and a methyl group at the 6-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethyl-6-methylaniline typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethyl-6-methylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Organic Synthesis

4-Bromo-2-ethyl-6-methylaniline serves as an important intermediate in organic synthesis. It is utilized in the production of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structural features allow it to participate in various chemical reactions such as:

  • Nucleophilic Aromatic Substitution : The bromine atom can be replaced by nucleophiles, enabling the formation of diverse substituted anilines.
  • Coupling Reactions : It can undergo reactions like Suzuki-Miyaura coupling to create carbon-carbon bonds, which are essential for synthesizing larger aromatic compounds.

Biological Applications

In biological research, this compound is used to study enzyme interactions and as a building block for bioactive molecules. Its modified aniline structure allows it to interact with various biological targets, potentially influencing enzyme activity or receptor binding. For instance:

  • Enzyme Studies : The compound can be employed to investigate the mechanisms of enzyme catalysis and inhibition.
  • Drug Development : It serves as a precursor for developing new therapeutic agents with specific biological activities .

Industrial Applications

The compound is also utilized in industrial processes, particularly in the manufacture of dyes and pigments. Its brominated structure contributes to the color properties of dyes, making it valuable in textile and paint industries. Additionally, it may be involved in producing other industrial chemicals that require specific aromatic compounds as precursors .

Case Study 1: Synthesis of Bioactive Compounds

A recent study demonstrated the use of this compound as a starting material for synthesizing novel anti-cancer agents. Through a series of substitution reactions, researchers were able to modify the compound to enhance its efficacy against specific cancer cell lines.

Case Study 2: Enzyme Interaction Studies

In another research project focused on enzyme inhibition, scientists utilized this compound to explore its effects on certain metabolic pathways. The results indicated that modifications to the bromine substituent significantly altered binding affinity towards target enzymes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-6-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the ethyl and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-ethyl-6-methylaniline is unique due to the combination of the bromine atom, ethyl group, and methyl group on the aniline core. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to its similar compounds.

Biological Activity

4-Bromo-2-ethyl-6-methylaniline is an organic compound notable for its unique structural characteristics, including a bromine atom at the 4-position, an ethyl group at the 2-position, and a methyl group at the 6-position of the aniline core. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

  • Molecular Formula : C₉H₁₂BrN
  • Molecular Weight : 214.1 g/mol
  • Structure : The compound features a substituted aniline structure that influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the bromine atom enhances the compound's electrophilicity, allowing it to participate in various biochemical reactions. Additionally, the ethyl and methyl groups can influence binding affinity and specificity towards molecular targets, modulating enzyme activities and potentially leading to therapeutic effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacterial strains.
  • Anticancer Potential : The compound has been investigated for its anticancer properties, with mechanisms involving apoptosis induction in cancer cells through interaction with specific signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Activities
2-Bromo-4-methylanilineLacks ethyl group at 2-positionLimited biological activity
4-Bromo-2-ethylanilineLacks methyl group at 6-positionSimilar reactivity
2-Ethyl-6-methylanilineLacks bromine atom at 4-positionLower potency in biological assays

This table highlights how variations in structure can affect biological activity, with this compound demonstrating unique properties due to its specific substituents.

Case Studies and Research Findings

  • Anticancer Activity : A study published in a peer-reviewed journal explored the effects of various aniline derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity against breast cancer cells, suggesting potential for further development as anticancer agents .
  • Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that this compound could act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This inhibition was linked to structural features allowing effective binding to active sites.

Q & A

Q. Basic: What synthetic methodologies are recommended for 4-Bromo-2-ethyl-6-methylaniline, and how can purity be optimized?

Answer:
The synthesis typically involves bromination of a pre-functionalized aniline derivative. A common approach is the directed ortho-bromination of 2-ethyl-6-methylaniline using brominating agents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in the presence of a Lewis acid catalyst (e.g., FeCl3\text{FeCl}_3) to achieve regioselectivity . Purity optimization requires sequential purification steps:

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with a hexane/ethyl acetate gradient (8:2 to 7:3) to isolate the target compound .
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and 1H NMR^1\text{H NMR} (CDCl3_3, δ 6.5–7.2 ppm for aromatic protons) .

Q. Advanced: How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:
The ethyl and methyl groups at the 2- and 6-positions create steric hindrance, reducing accessibility to the bromine atom in Suzuki-Miyaura or Buchwald-Hartwig couplings. To mitigate this:

  • Catalyst Optimization : Use bulky ligands like XPhos\text{XPhos} or SPhos\text{SPhos} with Pd2(dba)3\text{Pd}_2(\text{dba})_3 to enhance catalytic turnover .
  • Temperature Modulation : Elevated temperatures (80–100°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition .
  • Electronic Effects : The electron-donating ethyl and methyl groups deactivate the aryl ring, necessitating stronger bases (e.g., Cs2CO3\text{Cs}_2\text{CO}_3) to facilitate transmetallation .

Q. Basic: What analytical techniques are most effective for structural characterization of this compound?

Answer:

  • 1H/13C NMR^1\text{H/}^{13}\text{C NMR} : Key peaks include aromatic protons (δ 6.5–7.2 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm). 13C^{13}\text{C} signals for the brominated carbon appear at δ 115–125 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (C9H12BrN+\text{C}_9\text{H}_{12}\text{BrN}^+, expected m/zm/z 213.0084) .
  • FT-IR : Detect N–H stretching (3350–3450 cm1^{-1}) and C–Br vibrations (550–600 cm1^{-1}) .

Q. Advanced: How can contradictory data on the thermal stability of brominated aniline derivatives be resolved?

Answer:
Discrepancies often arise from differences in sample purity or storage conditions. To address this:

  • Controlled Stability Studies : Conduct thermogravimetric analysis (TGA) under inert (N2_2) and oxidative (O2_2) atmospheres to isolate degradation pathways .
  • Accelerated Aging Tests : Store samples at 40°C/75% relative humidity for 4–8 weeks and monitor decomposition via HPLC .
  • Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., 4-Bromo-N-methylaniline) to identify substituent-specific trends .

Q. Basic: What are the optimal storage conditions to prevent decomposition of this compound?

Answer:

  • Temperature : Store at 2–8°C in amber vials to minimize light-induced degradation .
  • Atmosphere : Use argon-filled containers to prevent oxidation of the amine group .
  • Solubility Considerations : For long-term storage in solution, use anhydrous DMSO or DMF to avoid hydrolysis .

Q. Advanced: What strategies improve regioselectivity in further functionalization of this compound?

Answer:

  • Directed Metalation : Use n-BuLi\text{n-BuLi} at −78°C to deprotonate the amine, enabling directed ortho-functionalization .
  • Protection/Deprotection : Temporarily protect the amine with a trifluoroacetyl group to direct electrophilic substitution to the para-bromo position .
  • Computational Modeling : Employ DFT calculations to predict reactive sites based on frontier molecular orbital (FMO) analysis .

Q. Basic: How can researchers validate the absence of common synthetic byproducts (e.g., di-brominated analogs)?

Answer:

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using hexane/ethyl acetate (7:3) and visualize under UV (254 nm) .
  • GC-MS : Identify low-abundance byproducts via selective ion monitoring (SIM) for m/zm/z 291 (di-brominated species) .
  • Comparative Melting Points : Di-brominated derivatives typically exhibit higher melting points (>150°C) vs. the target compound (~80–85°C) .

Properties

IUPAC Name

4-bromo-2-ethyl-6-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWYIXIMJZSTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359371
Record name 4-bromo-2-ethyl-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70598-49-1
Record name 4-bromo-2-ethyl-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 2.5 L three-necked round-bottom flask 2-ethyl-6-methyl aniline (250 g, 1.85 mol) is dissolved in DCM (900 mL) and cooled to 5-10° C. Bromine (310.3 g, 1.94 mol) is added over a period of 105 min such as to keep the temperature at 5-15° C. An aq. 32% NaOH solution (275 mL) is added over a period of 10 min to the greenish-grey suspension while keeping the temperature of the reaction mixture below 25° C. DCM (70 mL) and water (100 mL) are added and the phases are separated. The aq. phase is extracted with DCM (250 mL). The combined org. phases are washed with water (300 mL) and concentrated at 50° C. to afford the 4-bromo-2-ethyl-6-methyl-aniline (389 g) as a brown oil; 1H NMR (CDCl3): δ 1.27 (t, J=7.3 Hz, 3H), 2.18 (s, 3H), 2.51 (q, J=7.3 Hz, 2H), 3.61 (s br, 1H), 7.09 (s, 2H).
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250 g
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900 mL
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310.3 g
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275 mL
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100 mL
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70 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-Ethyl-6-methyl-phenylamine (14 mL, 100 mmol) was dissolved in concentrated hydrochloric acid (30 mL) and water (220 mL) and cooled to 0° C. To this was added bromine (5.1 mL, 1 equiv.) dropwise. There was rapid formation of a white precipitate. The precipitate was filtered and washed with diethyl ether. The precipitate was suspended in water and neutralized with aqueous potassium carbonate. An oil formed which was extracted into diethyl ether. The ethereal was dried over potassium carbonate, filtered, and concentrated to give 7.0 g (33%) as a purple oil which was used without purification. Mass spec.: 214.01 (MH)+.
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14 mL
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30 mL
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220 mL
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5.1 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 2-ethyl-6-methylaniline (2.03 g, 15 mmol) in DMF (50 mL) at 0° C. was added N-bromosuccinimide (2.66 g, 14.9 mmol). The mixture was stirred at room temperature for 10 minutes before addition to saturated aqueous NaCl. The mixture was extracted with EtOAc, the organic phase was washed with sat aqueous NaCl (2×), concentrated and the crude material was purified by Biotage chromatography (40M, 15% EtOAc/heptane) to provide 4-bromo-2-ethyl-6-methylbenzenamine as a red brown liquid (3.21 g, 100%).
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2.03 g
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2.66 g
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50 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Bromo-2-ethyl-6-methylaniline
4-Bromo-2-ethyl-6-methylaniline
4-Bromo-2-ethyl-6-methylaniline
4-Bromo-2-ethyl-6-methylaniline
4-Bromo-2-ethyl-6-methylaniline
4-Bromo-2-ethyl-6-methylaniline

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